molecular formula C13H15NO4 B8318632 (+/-)-(4-Nitrophenyl)(cyclopentyl)acetic acid

(+/-)-(4-Nitrophenyl)(cyclopentyl)acetic acid

Cat. No.: B8318632
M. Wt: 249.26 g/mol
InChI Key: FZSOLTLNYBHHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-(4-Nitrophenyl)(cyclopentyl)acetic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-cyclopentyl-2-(4-nitrophenyl)acetic acid

InChI

InChI=1S/C13H15NO4/c15-13(16)12(9-3-1-2-4-9)10-5-7-11(8-6-10)14(17)18/h5-9,12H,1-4H2,(H,15,16)

InChI Key

FZSOLTLNYBHHAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.03 g (25.8 mmol) of sodium hydroxide were added to a solution of 715 mg (2.6 mmol) of (+/−)-ethyl (4-nitrophenyl)(cyclopentyl)acetate in 6 ml of THF/methanol (1:1), and the mixture was stirred at RT overnight. The reaction mixture was then poured into water, neutralized with 1 N hydrochloric acid and extracted with ethyl acetate. The organic phase was dried over sodium sulphate and concentrated. The residue was taken up in 80 ml of diethyl ether, and 250 ml of petroleum ether were added. The precipitated solid was filtered off with suction and washed with petroleum ether. The product obtained in this manner was purified further by preparative HPLC. This gave 89.5 mg (14% of theory) of the title compound.
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
(+/−)-ethyl (4-nitrophenyl)(cyclopentyl)acetate
Quantity
715 mg
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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